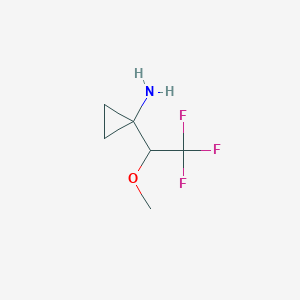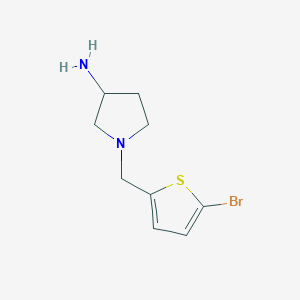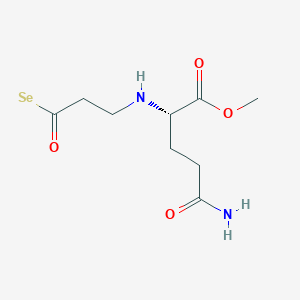
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine is a compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a cyclopropanamine moiety
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine typically involves multiple steps:
Synthetic Routes: The preparation begins with the formation of the trifluoromethyl group, which is introduced through a reaction involving trifluoroacetic acid and methanol. This is followed by the cyclopropanation of the intermediate product.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production involves the use of specialized equipment to handle the reactive intermediates and ensure safety and efficiency.
Chemical Reactions Analysis
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.
Scientific Research Applications
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved include signal transduction pathways, where the compound can act as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane and 1,2,2-Trifluoro-2-hydroxy-1-trifluoromethylethanesulfonic acid share some structural similarities.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1-(2,2,2-trifluoro-1-methoxyethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c1-11-4(6(7,8)9)5(10)2-3-5/h4H,2-3,10H2,1H3 |
InChI Key |
FPMRHGQYAPFPKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1(CC1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)


![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)




![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)

![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
